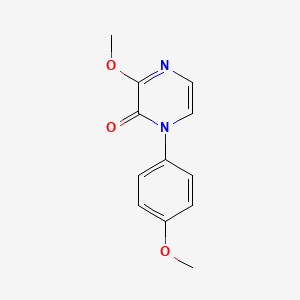![molecular formula C22H24N6O B12270723 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrrolo[2,3-d]pyrimidine moiety and the piperidine ring. Key steps include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolo[2,3-d]pyrimidine Moiety: This step involves the reaction of the quinazolinone intermediate with a suitable pyrrolo[2,3-d]pyrimidine precursor, often through nucleophilic substitution or palladium-catalyzed coupling reactions.
Attachment of the Piperidine Ring: The final step includes the alkylation of the intermediate with a piperidine derivative, typically under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and piperidine moieties, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound shows potential as an anticancer agent, with studies focusing on its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 2-methyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)ethyl]-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its specific structural features, such as the presence of the methyl group at the 2-position and the pyrrolo[2,3-d]pyrimidine moiety. These features contribute to its distinct biological activity and potential therapeutic applications, particularly in targeting specific kinases involved in cancer.
Propiedades
Fórmula molecular |
C22H24N6O |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-methyl-3-[[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H24N6O/c1-15-25-19-6-4-3-5-17(19)22(29)28(15)13-16-7-11-27(12-8-16)21-18-9-10-26(2)20(18)23-14-24-21/h3-6,9-10,14,16H,7-8,11-13H2,1-2H3 |
Clave InChI |
BLMQTZXHRZPLQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4C=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B12270640.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12270641.png)
![1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B12270643.png)
![1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine](/img/structure/B12270650.png)
![1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12270653.png)
![1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12270654.png)
![5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester](/img/structure/B12270657.png)
![2-tert-butyl-1-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270658.png)

![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B12270672.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12270691.png)
![9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12270692.png)
![2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270695.png)
